(S)-Nilvadipine is a calcium channel blocker primarily used in the treatment of hypertension. It belongs to the class of dihydropyridines, which are known for their ability to inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This mechanism leads to vasodilation and a subsequent decrease in blood pressure. The compound is recognized for its efficacy in managing arterial hypertension and has been studied for potential neuroprotective effects in conditions such as Alzheimer's disease .
(S)-Nilvadipine is derived from the chemical structure of dihydropyridine and is classified as a small organic molecule. Its chemical formula is , with a molecular weight of approximately 385.37 g/mol. The compound has various synonyms including Nilvadipino and Nilvadipinum, reflecting its international recognition in pharmacology .
The synthesis of (S)-Nilvadipine involves several key steps that can be summarized as follows:
The molecular structure of (S)-Nilvadipine can be described using its IUPAC name: 3-methyl 5-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its structure features a dihydropyridine ring with various substituents that contribute to its pharmacological activity.
(S)-Nilvadipine participates in several chemical reactions typical for calcium channel blockers:
(S)-Nilvadipine exerts its therapeutic effects by selectively inhibiting voltage-dependent calcium channels located in vascular smooth muscle and myocardial tissues. By blocking these channels, it reduces intracellular calcium levels, leading to:
This dual action not only aids in managing hypertension but also provides potential neuroprotective effects by improving cerebral blood flow.
(S)-Nilvadipine is primarily utilized in clinical settings for:
(S)-Nilvadipine is the dextrorotatory enantiomer of the dihydropyridine (DHP) calcium channel blocker nilvadipine. It possesses a chiral center at the C-4 position of the 1,4-dihydropyridine ring, which governs its three-dimensional configuration and biological activity. The absolute configuration of the (S)-enantiomer is R (based on Cahn-Ingold-Prelog rules due to priority assignment), a critical feature influencing its binding affinity to L-type voltage-gated calcium channels (VGCCs). The presence of the 3-nitrophenyl group at C-4 and ester substituents at C-3/C-5 creates a sterically constrained structure essential for calcium antagonism. The (S)-enantiomer exhibits distinct optical rotation values (e.g., [α]₂₀ᴅ = +120° in chloroform), confirmed by chiral HPLC and X-ray crystallography of resolved intermediates [1] [6].
Table 1: Stereochemical Parameters of (S)-Nilvadipine
Property | Value/Descriptor | Method of Determination |
---|---|---|
Chiral Center | C-4 of DHP ring | X-ray crystallography |
Absolute Configuration | R (Cahn-Ingold-Prelog) | Chiral synthesis resolution |
Optical Rotation | +120° (c = 1, CHCl₃) | Polarimetry |
Enantiomeric Excess (ee) | >99% | Chiral HPLC (OD-H column) |
The synthesis of enantiopure (S)-nilvadipine employs three primary strategies:
Chiral Resolution via Diastereomeric Salts: The racemic nilvadipine mixture is hydrolyzed to the 5-carboxylic acid derivative 3, followed by coupling with (1R,2S)-(–)-ephedrine. The resulting diastereomeric salts are separated by fractional crystallization, with subsequent acidification and re-esterification yielding (S)-nilvadipine. This method achieves >98% ee but suffers from low yield (∼30%) due to multiple steps [1].
Enzymatic Resolution: Lipase-catalyzed (e.g., Candida antarctica lipase B) transesterification selectively acylates the (R)-enantiomer of racemic alcohols derived from nilvadipine hydrolysis intermediates. The unreacted (S)-alcohol is recovered with ∼95% ee and oxidized/cyclized to (S)-nilvadipine [1] [5].
Asymmetric Synthesis: A chiral auxiliary approach uses (R)-phenylglycinol to template the Hantzsch condensation. Ethyl 3-aminocrotonate and 3-nitrobenzaldehyde undergo cyclization in the presence of the chiral auxiliary, yielding a tetrahydropyridine precursor with 85% de. Hydrolytic removal of the auxiliary affords (S)-nilvadipine [5] [10].
Table 2: Comparison of (S)-Nilvadipine Synthesis Methods
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
Diastereomeric Salts | (1R,2S)-(–)-Ephedrine | >98 | 30 | High purity |
Enzymatic Resolution | Candida antarctica lipase B | 95 | 65 | Mild conditions |
Asymmetric Synthesis | (R)-Phenylglycinol | 90 | 75 | Fewer steps |
The calcium channel-blocking activity of (S)-nilvadipine is governed by critical structural motifs:
SAR Summary:
Activity Ranking: 3-NO₂-C₆H₄ (Nilvadipine) > 4-NO₂-C₆H₄ (Nifedipine) > 2-NO₂-C₆H₄ C-5 Ester: i-Pr > Et > Me Chirality: (S) >> (R)
(S)-Nilvadipine crystallizes in a monoclinic P2₁ space group, forming stable, non-hygroscopic crystals. Key properties include:
Table 3: Solid-State Properties of (S)-Nilvadipine
Property | Value | Analytical Method |
---|---|---|
Melting Point | 152°C | DSC |
Aqueous Solubility | 12.4 µg/mL | USP dissolution Apparatus 2 |
log P | 3.69 | HPLC retention time |
Crystal System | Monoclinic | PXRD |
Space Group | P2₁ | SC-XRD |
Docking studies (PDB: 6M7H, 4MS2) reveal that (S)-nilvadipine binds the L-type calcium channel in a folded conformation:
The (S)-enantiomer contributes to nilvadipine’s extra-cardiac effects:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8